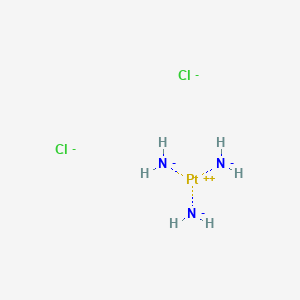
タングステン酸鉛
説明
Lead tungstate is a compound with the chemical formula PbWO4. It is a scintillating crystal that has been widely used in scientific research as a detector material in high-energy physics experiments. Lead tungstate is known for its high density, fast response time, and high radiation hardness, which makes it an ideal material for use in particle detectors.
科学的研究の応用
シンチレーション検出器
タングステン酸鉛は、シンチレーション検出器の材料として人気があります . 放射線耐性が高く、減衰時間が短い(<25 ns)、可視波長(約420 nm)でシンチレーションし、製造コストが比較的安いという特徴があります .
高エネルギー素粒子物理学実験におけるカロリメータ
タングステン酸鉛は、高エネルギー素粒子物理学実験で使用されるカロリメータに使用されています . 高密度で減衰時間が短いことから、これらの用途に最適な材料となっています .
ラマンレーザー
タングステン酸鉛は、高密度で減衰時間が短いなど、独自の特性を持つため、ラマンレーザーに適しています .
有機化合物の光触媒分解
タングステン酸鉛のナノ構造体は、有機化合物の光触媒分解に使用されてきました . ある研究では、PbWO4ナノ構造体を用いて、紫外線照射下で70分間にわたってメチルオレンジの脱色を72%達成しました .
ナノ構造体の合成
タングステン酸鉛のナノ構造体は、音化学的手法で合成することができます . これらのナノ構造体は、独自の構造的、光学的、磁気的特性を持つことから、さまざまな用途で利用されています .
ナノエレクトロニクスとフォトニクス
2つの相で規則的に集合したPbWO4ナノ結晶の特定の形態は、ナノエレクトロニクスとフォトニクスで応用されています . 明確な形状を持つナノ構造体の建築的制御は、現代の材料化学の重要な目標です .
X線管
タングステン酸鉛を含むタングステン合金は、X線管のフィラメントやターゲットの製造によく使用されています . タングステンは、すべての金属元素の中で最も融点が高く、密度がウランや金に匹敵し、鉛の約1.7倍です .
高エネルギー物理学の応用
PbWO4は、他のよく知られたシンチレーターと比較して、高密度、短い減衰時間、高い放射線損傷耐性を備えているため、高エネルギー物理学の用途に最も適しています .
作用機序
Target of Action
Lead tungstate (PbWO4) is primarily used in the field of physics due to its unique properties. It is an important inorganic scintillating semiconductor . The primary targets of lead tungstate are the photovoltaic materials and high-energy physics detection devices . It is also known to bind medium- and long-chain acyl-CoA esters with very high affinity and may function as an intracellular carrier of acyl-CoA esters .
Mode of Action
Lead tungstate interacts with its targets in a unique way. As a scintillating semiconductor, it exhibits self-luminescence in almost the entire visible spectrum which could be decomposed in blue, green, and red components under UV excitation . The emission in the blue region was assigned to the charge transfer transition within WO4 2− group . In the context of biochemical interactions, lead tungstate is known to displace diazepam from the benzodiazepine (BZD) recognition site located on the GABA type A receptor .
Biochemical Pathways
Tungsten, a component of lead tungstate, is known to affect several phosphate-dependent intracellular functions, including energy cycling (atp), regulation of enzyme activity, and intracellular secondary messengers . More research is needed to fully understand the biochemical pathways specifically affected by lead tungstate.
Result of Action
The primary result of lead tungstate’s action is its ability to emit light across the visible spectrum when excited by UV light, making it useful in various physics applications . In a biochemical context, the displacement of diazepam from the BZD recognition site on the GABA type A receptor could potentially alter neuronal functions in glutamate neurotransmission .
Action Environment
Environmental factors can influence the action, efficacy, and stability of lead tungstate. For instance, the luminescence properties of lead tungstate can be affected by temperature . In an environmental context, tungsten, a component of lead tungstate, has been found to be mobile in aquatic systems and exhibits severe ecotoxicological impacts . More research is needed to fully understand how environmental factors influence the action of lead tungstate.
生化学分析
Biochemical Properties
Lead tungstate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, lead tungstate has been shown to affect the activity of soluble, NAD(+)-linked formate dehydrogenase (S-FDH; EC 1.2.1.2). The presence of lead tungstate results in an almost complete loss of S-FDH activity . This interaction highlights the compound’s potential to inhibit enzyme activity, which can have profound effects on cellular metabolism and function.
Cellular Effects
Lead tungstate influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, lead tungstate can impact germination, growth, and lignification-related enzymes. Lower concentrations of lead tungstate can accelerate germination and enhance metabolic activities, while higher concentrations can cause oxidative damage and disrupt membrane integrity . These effects underscore the compound’s dual role in promoting and inhibiting cellular functions depending on its concentration.
Molecular Mechanism
The mechanism of action of lead tungstate at the molecular level involves several binding interactions with biomolecules. Lead tungstate can inhibit enzyme activity, as seen with soluble formate dehydrogenase, by binding to the enzyme and preventing its normal function . Additionally, lead tungstate can induce changes in gene expression, leading to alterations in cellular metabolism and function. These molecular interactions highlight the compound’s potential to modulate biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lead tungstate can change over time. The compound’s stability and degradation play crucial roles in its long-term impact on cellular function. Lead tungstate is known for its high irradiation damage resistance, which contributes to its stability in various experimental conditions . Prolonged exposure to lead tungstate can lead to cumulative effects on cellular metabolism and function, necessitating careful monitoring in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of lead tungstate vary with different dosages in animal models. Lower doses of lead tungstate can have beneficial effects, such as enhancing metabolic activities and promoting growth. Higher doses can lead to toxic or adverse effects, including oxidative damage and disruption of cellular integrity . These dosage-dependent effects highlight the importance of determining the optimal concentration of lead tungstate for specific applications to avoid potential toxicity.
Metabolic Pathways
Lead tungstate is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it affects the activity of soluble formate dehydrogenase, an enzyme involved in the oxidation of formate to carbon dioxide . By inhibiting this enzyme, lead tungstate can alter metabolic flux and metabolite levels, impacting overall cellular metabolism. These interactions underscore the compound’s role in modulating biochemical pathways.
特性
IUPAC Name |
dioxido(dioxo)tungsten;lead(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4O.Pb.W/q;;2*-1;+2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTZYSOLHFIEMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][W](=O)(=O)[O-].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PbWO4, O4PbW | |
| Record name | LEAD TUNGSTATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8791 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20896962 | |
| Record name | Lead tungstate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lead tungstate is a white to pale yellow powdery solid. Sinks in water. (USCG, 1999), White powder; Insoluble in water; [HSDB] | |
| Record name | LEAD TUNGSTATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8791 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lead tungstate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2546 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
0.03 g/100 g water at 20 °C, Insoluble in water, Soluble in alkaline, Soluble in sodium hydroxide solutions | |
| Record name | LEAD TUNGSTATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/643 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
8.235 at 68 °F (Stolzite) 8.46 at 68 °F (Raspite) (USCG, 1999), 8.24 g/cu cm (stolizite); 8.46 g/cu cm (raspite) | |
| Record name | LEAD TUNGSTATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8791 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | LEAD TUNGSTATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/643 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder, Yellow tetragonal crystals (stolzite); monoclinic crystals (raspite) | |
CAS RN |
7759-01-5 | |
| Record name | LEAD TUNGSTATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8791 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lead tungstate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007759015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead tungsten oxide (PbWO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead tungstate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead tungsten tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEAD TUNGSTATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/643 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
2053.4 °F (USCG, 1999), 1130 °C (stolzite) | |
| Record name | LEAD TUNGSTATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8791 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | LEAD TUNGSTATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/643 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
Q1: What makes lead tungstate suitable for applications in high-energy physics?
A1: Lead tungstate exhibits several properties desirable for high-energy physics detectors. Its high density [] () provides excellent stopping power for high-energy particles, enabling efficient energy measurement. Additionally, its fast scintillation decay time allows for rapid detection of events, crucial in high-luminosity environments like the Large Hadron Collider (LHC).
Q2: How does lead tungstate's light output compare to other scintillators, and how can it be improved?
A2: While advantageous in other aspects, lead tungstate suffers from relatively low light output compared to some other scintillators. Research efforts have focused on enhancing this property. Studies have shown that doping with elements like antimony [] () or yttrium [] () can significantly improve the light output of lead tungstate crystals.
Q3: What is the role of the "growth method" in determining the properties of lead tungstate scintillators?
A3: The method employed for growing lead tungstate crystals significantly influences their scintillation properties. For example, the Czochralski technique has been successfully used to produce high-quality crystals [, , ] (, , ). The choice of growth method can impact factors like crystal transparency, defect concentration, and ultimately, the light yield and uniformity of the scintillator.
Q4: Can you explain the concept of "radiation hardness" in the context of lead tungstate crystals used in high-energy physics?
A4: Radiation hardness refers to the ability of a material to withstand damage from exposure to ionizing radiation, a significant concern in high-energy physics environments. Lead tungstate crystals, when exposed to radiation, can experience a reduction in their optical transmittance, diminishing their light output and overall performance. Research focuses on improving the radiation hardness of these crystals to ensure their longevity and reliability in detectors.
Q5: How does radiation damage affect lead tungstate, and what measures can be taken to mitigate it?
A5: Radiation exposure can induce color centers in lead tungstate crystals, leading to increased absorption of light, particularly in the blue region relevant to its scintillation emission [, ] (, ). This radiation damage can be partially recovered by illuminating the crystal with visible or near-infrared light, a process known as stimulated recovery [] (). This technique is being explored for potential implementation in future detectors to maintain their performance over extended periods.
Q6: What is the crystal structure of lead tungstate?
A6: Lead tungstate crystallizes in the scheelite structure, characterized by tetragonal symmetry [, ] (, ). This structure comprises of WO4 tetrahedra and Pb2+ ions arranged in a specific, ordered manner.
Q7: What is the significance of understanding the growth units of lead tungstate?
A7: Understanding the growth units, which are aggregations of WO4 tetrahedra and Pb2+ ions, provides insights into the crystal growth mechanisms of lead tungstate [] (). This knowledge is valuable for optimizing crystal growth conditions to achieve desired crystal sizes, morphologies, and ultimately, improved scintillation properties.
Q8: What are the primary luminescence bands observed in lead tungstate, and what causes them?
A8: Lead tungstate typically exhibits two main luminescence bands: a "blue" band and a "green" band [] (). These emissions arise from different radiative transitions within the crystal lattice. Understanding the origin and behavior of these bands is crucial for optimizing the light yield and tailoring the scintillation properties for specific applications.
Q9: What challenges arise in machining and polishing lead tungstate crystals, and how are they addressed?
A9: Lead tungstate, due to its anisotropic nature, poses challenges in machining and polishing. Specialized techniques, including diamond machining and polishing, have been developed to achieve the required precision and surface quality [] (). These advancements are essential for manufacturing large, high-quality crystals for use in detectors.
Q10: How does the anisotropy of lead tungstate crystals impact their optical properties?
A10: The anisotropic crystal structure of lead tungstate leads to variations in its optical properties depending on the direction of light propagation. This anisotropy affects not only surface reflections due to birefringence but also the bulk light absorption [] (). Accurate characterization and modeling of these anisotropic effects are essential for understanding light propagation and optimizing light collection in lead tungstate detectors.
Q11: What are the common methods for synthesizing lead tungstate crystals?
A11: Several methods have been explored for synthesizing lead tungstate, each with its advantages and drawbacks. Common techniques include the Czochralski method, the Bridgman technique, and precipitation from solution [, , , ] (, , , ). The choice of method influences crystal size, purity, defect concentration, and ultimately, their performance in applications.
Q12: What is the impact of surfactants on the morphology of lead tungstate crystals synthesized by precipitation?
A12: The presence of surfactants during precipitation synthesis can significantly influence the morphology of lead tungstate crystals. Studies have shown that surfactants like polyglycol 200 and cetyltrimethyl ammonium bromide (CTAB) can alter the crystal shape and size distribution [] (). This control over morphology is crucial for tailoring the material properties for specific applications.
Q13: How does the annealing process affect the properties of lead tungstate nanocrystals?
A13: Annealing, a heat treatment process, can significantly modify the properties of lead tungstate nanocrystals. Research indicates that annealing can impact the crystallite size, luminescence intensity, and even the color of the nanocrystals [] (). These changes are attributed to alterations in the crystal structure, defect concentration, and surface chemistry induced by the heat treatment.
Q14: Can lead tungstate be used in applications other than scintillation detectors?
A14: While primarily known for its scintillation properties, lead tungstate has been explored for other applications. Research suggests its potential use in photocatalysis, where its semiconducting properties and ability to absorb light can be exploited to drive chemical reactions [] (). These alternative applications highlight the versatility of lead tungstate and its potential beyond traditional areas.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















